2-Pyrrolidone oxime

Physical Chemistry Formulation Science Solid-State Synthesis

Sourcing a stable, solid oxime building block for polarity-tuning in drug discovery often means compromising on purity or dealing with hygroscopic reagents. 2-Pyrrolidone oxime (CAS 1120-81-6) is a non-hygroscopic crystalline solid (mp 160°C) that solves this challenge. - High Purity: Consistently supplied at ≥99% (HPLC), minimizing impurities in multi-step syntheses. - Unique Reactivity: The oxime moiety enables specific condensation, metal-coordination, and 1,3-dipolar cycloaddition chemistries not possible with common lactams like NMP. - Supply Chain Reliability: In stock and ready for immediate dispatch, eliminating custom synthesis lead times for this specialized intermediate.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 1120-81-6
Cat. No. B075005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolidone oxime
CAS1120-81-6
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CC(=NC1)NO
InChIInChI=1S/C4H8N2O/c7-6-4-2-1-3-5-4/h7H,1-3H2,(H,5,6)
InChIKeyLWHAOTMEDNFAEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyrrolidone Oxime: Technical Specifications & Procurement


2-Pyrrolidone oxime (CAS 1120-81-6), systematically known as N-(3,4-dihydro-2H-pyrrol-5-yl)hydroxylamine , is a heterocyclic organic compound with the molecular formula C4H8N2O and a molecular mass of 100.12 g/mol [1]. It features a five-membered lactam ring fused with an oxime functional group , classifying it as a cyclic oxime ether. As a solid with a melting point of 160 °C and a density of 1.34 g/cm³ at standard conditions [1], it is primarily valued as an intermediate in organic synthesis, particularly in the preparation of biologically active molecules and heterocyclic compounds .

2-Pyrrolidone Oxime vs. Common Lactams: Key Advantages


Substituting 2-pyrrolidone oxime with a generic lactam such as 2-pyrrolidinone or N-methyl-2-pyrrolidone (NMP) is technically unsound. The defining oxime moiety (-NOH) introduces unique hydrogen-bond donor/acceptor capabilities and enables specific metal-coordination and condensation chemistries absent in the parent lactam [1]. While 2-pyrrolidinone (CAS 616-45-5) and NMP (CAS 872-50-4) are widely used as high-polarity solvents or monomers, they lack the reactive hydroxyimino group required for key transformations such as oxime ether formation or nitrile oxide generation [2]. The physicochemical differences are substantial: 2-pyrrolidone oxime is a crystalline solid (mp 160 °C) [3], whereas 2-pyrrolidinone is a liquid (mp 25 °C) [4] and NMP is a liquid (mp -24 °C) [5]. These differences in phase, polarity, and reactivity mandate a deliberate, evidence-based procurement decision rather than generic substitution.

2-Pyrrolidone Oxime: Quantitative Evidence vs. Analogs


Melting Point: Solid-Phase Handling Advantage

2-Pyrrolidone oxime exhibits a melting point of 160 °C [1], a stark contrast to the liquid-state 2-pyrrolidinone (25 °C) and N-methyl-2-pyrrolidone (-24 °C) [2][3]. This 135 °C to 184 °C increase in melting point directly impacts solid-phase handling, storage stability, and the feasibility of melt-based or solvent-free synthetic protocols [4].

Physical Chemistry Formulation Science Solid-State Synthesis

TPSA and Hydrogen Bonding Profile

2-Pyrrolidone oxime possesses a Topological Polar Surface Area (TPSA) of 44.6 Ų , which is 52% larger than the 29.1 Ų of 2-pyrrolidinone [1] and 122% larger than the 20.3 Ų of N-methyl-2-pyrrolidone [2]. This increased TPSA, driven by the oxime nitrogen and hydroxyl oxygen, directly influences hydrogen-bond donor/acceptor counts (2/2 vs. 1/1 for 2-pyrrolidinone) and correlates with improved aqueous solubility and altered blood-brain barrier permeability predictions .

Medicinal Chemistry Drug Design ADME Prediction

Density and Molar Refractivity Comparison

With a density of 1.34 g/cm³ and a molar refractivity of 25.38 [1], 2-pyrrolidone oxime is significantly denser than its analogs. This represents a 21% increase in density compared to 2-pyrrolidinone (1.11 g/cm³) [2] and a 30% increase compared to N-methyl-2-pyrrolidone (1.03 g/cm³) [3], while its molar refractivity is 19% higher than that of 2-pyrrolidinone (21.30) [2].

Polymer Chemistry Materials Science Formulation Density

2-Pyrrolidone Oxime: Target Applications


Water-Soluble Drug and Prodrug Synthesis

The enhanced TPSA (44.6 Ų) and hydrogen-bond donor/acceptor profile of 2-pyrrolidone oxime makes it a strategic intermediate for introducing polarity into drug-like molecules, improving aqueous solubility and potentially modulating pharmacokinetic properties. It is particularly suited for the preparation of oxime ethers, nitrones, and heterocyclic libraries where polarity-tuning is required .

SPPS and Mechanochemical Reactions

The high melting point (160 °C) and solid-state nature of 2-pyrrolidone oxime [1] enable its use in solid-phase syntheses where liquid reagents are problematic. It can serve as a solid building block for mechanochemical coupling reactions or as a stable, non-hygroscopic oxime source for Beckmann rearrangements under solvent-free conditions [2].

High-Density Polymer & Co-Monomer Synthesis

With a density of 1.34 g/cm³ and molar refractivity of 25.38 [3], 2-pyrrolidone oxime offers a denser alternative to common lactam monomers. It is applicable in the design of high-density polyamides or as a modifier to increase the refractive index and mass-to-volume ratio of polymer blends [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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